6-hydroxymoxifloxacin chemical structure and physical properties
6-hydroxymoxifloxacin chemical structure and physical properties
The Molecular Dynamics of 6-Hydroxymoxifloxacin: Structural Elucidation, Formation Pathways, and Analytical Workflows
Executive Overview
As the pharmaceutical industry advances its understanding of drug degradation and environmental persistence, the profiling of active pharmaceutical ingredient (API) metabolites has become paramount. Moxifloxacin, a fourth-generation fluoroquinolone, exhibits potent broad-spectrum antibacterial activity primarily driven by its C-6 fluorine atom and C-8 methoxy group[1]. However, under specific biological and environmental conditions, the API undergoes a critical transformation into 6-hydroxymoxifloxacin[1]. This technical guide explores the structural chemistry, physical properties, and the precise analytical methodologies required to isolate and characterize this specific defluorinated metabolite.
Structural Elucidation and Physicochemical Properties
6-hydroxymoxifloxacin (CAS: 1829588-19-3) is a known impurity and microbial metabolite characterized by the substitution of the highly electronegative fluorine atom at the C-6 position of the quinolone ring with a hydroxyl (-OH) group[2]. The IUPAC nomenclature for this compound is 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-hydroxy-8-methoxy-4-oxoquinoline-3-carboxylic acid[2].
From a physicochemical standpoint, the replacement of fluorine with a hydroxyl group fundamentally alters the molecule's electronic distribution and hydrogen-bonding capacity. Fluorine acts as a strong electron-withdrawing group but a poor hydrogen-bond acceptor. The introduction of the -OH group increases the molecule's overall polarity and hydrophilicity, which directly impacts its chromatographic retention behavior and environmental mobility.
Table 1: Comparative Physicochemical Data
| Parameter | Moxifloxacin (Parent API) | 6-Hydroxymoxifloxacin (Metabolite) |
| Molecular Formula | C21H24FN3O4 | C21H25N3O5 |
| Molecular Weight | 401.43 g/mol | 399.44 g/mol |
| C-6 Substituent | Fluorine (-F) | Hydroxyl (-OH) |
| CAS Registry Number | 186826-86-8 | 1829588-19-3 |
| Monoisotopic Mass | 401.175 Da | 399.179 Da |
| Relative Polarity | Lower | Higher |
Mechanisms of Defluorination and Hydroxylation
The formation of 6-hydroxymoxifloxacin is not a spontaneous thermal degradation but rather a product of specific oxidative pathways. Understanding the causality of this transformation is critical for both stability testing and environmental risk assessment.
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Microbial Biotransformation: Research has demonstrated that basidiomycetous fungi, specifically the brown rot fungus Gloeophyllum striatum DSM 9592, can actively metabolize moxifloxacin[1][3]. The fungus utilizes a Fenton-type reaction to generate highly reactive hydroxyl radicals (•OH). These radicals attack the quinolone core, leading to the displacement of the fluorine atom and the subsequent formation of 6-hydroxymoxifloxacin[1][3].
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Photochemical Degradation: In aqueous environments, fluoroquinolones are highly susceptible to UV-induced photodegradation. Irradiation of fluoroquinolones in water (particularly around neutral pH) facilitates a photochemical defluorination process, yielding the corresponding 6-hydroxy derivatives[4][5]. This pathway is a primary mechanism for the environmental attenuation of the drug in wastewater treatment facilities[6].
Caption: Oxidative defluorination pathway of moxifloxacin to 6-hydroxymoxifloxacin.
Analytical Workflows: Isolation and Characterization
To accurately quantify 6-hydroxymoxifloxacin in complex matrices (e.g., forced degradation studies or fungal culture supernatants), a highly specific LC-MS/MS protocol is required. The following methodology is designed as a self-validating system, ensuring that experimental artifacts are minimized.
Protocol: LC-MS/MS Profiling of 6-Hydroxymoxifloxacin
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Step 1: Sample Preparation via Solid Phase Extraction (SPE)
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Action: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 3 mL methanol followed by 3 mL LC-MS grade water. Load 5 mL of the aqueous sample. Wash with 5% methanol in water, and elute with 2 mL of 100% methanol.
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Causality: The HLB polymeric sorbent is selected over standard C18 silica because 6-hydroxymoxifloxacin is significantly more polar than the parent API. HLB ensures high recovery of both the polar metabolite and the lipophilic parent drug without breakthrough during the loading phase.
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Step 2: Chromatographic Separation
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Action: Inject 5 µL of the reconstituted sample onto a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 3 µm). Use a mobile phase gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
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Causality: Why a PFP column instead of C18? PFP stationary phases provide alternative retention mechanisms, including dipole-dipole, π-π interactions, and hydrogen bonding[4]. Because moxifloxacin and 6-hydroxymoxifloxacin differ only by an F/OH substitution, a C18 column often results in co-elution. The PFP column selectively retains the fluorinated parent drug differently than the hydroxylated metabolite, ensuring baseline resolution.
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Step 3: Mass Spectrometry (QqTOF / MRM Detection)
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Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the precursor ion [M+H]+ at m/z 400.18 for 6-hydroxymoxifloxacin and m/z 402.18 for moxifloxacin.
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Causality: The basic nitrogen atoms in the octahydropyrrolo[3,4-b]pyridine ring readily accept protons in the acidic mobile phase, making ESI+ the optimal ionization technique. The mass defect caused by the exact mass difference between F (18.998 Da) and OH (17.007 Da) provides an unambiguous mass shift of ~1.99 Da, which is easily resolved by a high-resolution QqTOF analyzer[4].
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Step 4: System Validation (Self-Validating Check)
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Action: Run a mixed standard of Moxifloxacin and 6-Hydroxymoxifloxacin. The system is validated only if the chromatographic resolution (Rs) between the two peaks is ≥ 2.0, and the mass accuracy for the m/z 400.18 peak is within ±5 ppm.
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Caption: Self-validating LC-MS/MS workflow for 6-hydroxymoxifloxacin quantification.
Pharmacological and Environmental Implications
The structural integrity of the C-6 fluorine in fluoroquinolones is not arbitrary; it is a critical pharmacophore responsible for facilitating the molecule's penetration through the bacterial cell wall and its subsequent binding to DNA gyrase (topoisomerase II)[1]. The substitution of this fluorine with a hydroxyl group in 6-hydroxymoxifloxacin results in a precipitous drop in antibacterial efficacy[6].
While this loss of potency renders the metabolite therapeutically inactive, it is highly beneficial from an environmental perspective. The rapid biotransformation and photodegradation of moxifloxacin into 6-hydroxymoxifloxacin in wastewater systems mitigate the selective pressure on environmental microbiomes, thereby reducing the risk of fostering fluoroquinolone-resistant bacterial strains[4][6].
References
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Moxifloxacin: a review of its use in the management of bacterial infections. ResearchGate. 1
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6-Hydroxymoxifloxacin | CAS 1829588-19-3. LGC Standards. 2
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Products - Moxifloxacin Impurities. Simson Pharma Limited.
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Modification of Norfloxacin by a Microbacterium sp. Strain Isolated from a Wastewater Treatment Plant. PMC. 6
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Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. 4
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Photochemistry of some fluoroquinolones: effect of pH and chloride ion. RSC Publishing. 5
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Degradation of Ciprofloxacin by Basidiomycetes and Identification of Metabolites Generated by the Brown Rot Fungus Gloeophyllum striatum. ASM Journals. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxymoxifloxacin | CAS 1829588-19-3 | LGC Standards [lgcstandards.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Photochemistry of some fluoroquinolones: effect of pH and chloride ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A903389K [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
